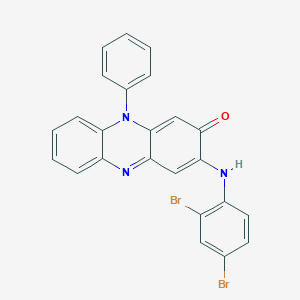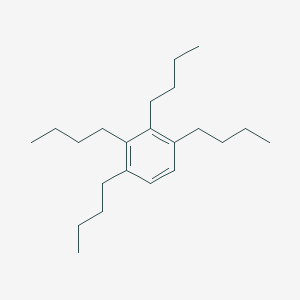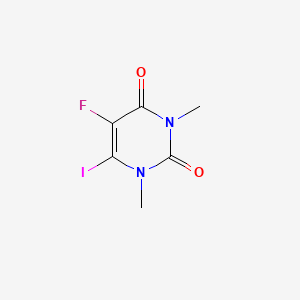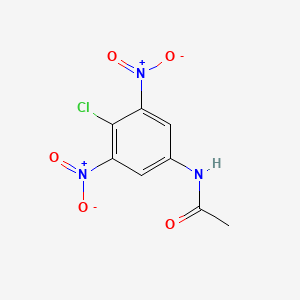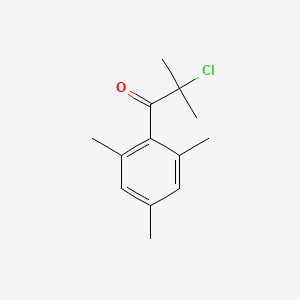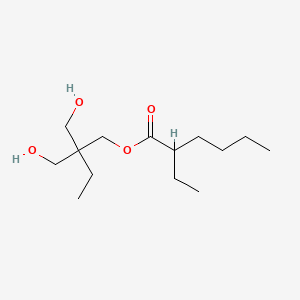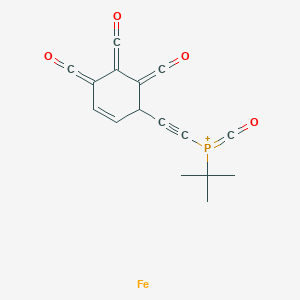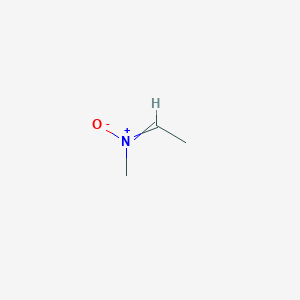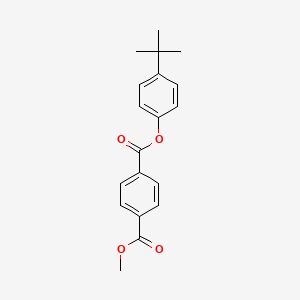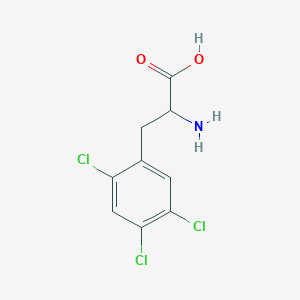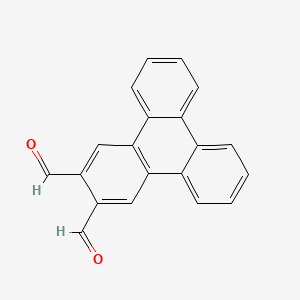
Triphenylene-2,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylene-2,3-dicarbaldehyde is an organic compound belonging to the family of polycyclic aromatic hydrocarbons It is characterized by a triphenylene core with two formyl groups attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: Triphenylene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors. For instance, the Scholl reaction, which involves the oxidative coupling of aromatic compounds, is often employed. Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
化学反应分析
Types of Reactions: Triphenylene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the triphenylene core.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases depending on the nature of the substituent.
Major Products:
Oxidation: Triphenylene-2,3-dicarboxylic acid.
Reduction: Triphenylene-2,3-dimethanol.
Substitution: Various substituted triphenylenes depending on the reagents used.
科学研究应用
Triphenylene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices
作用机制
The mechanism of action of Triphenylene-2,3-dicarbaldehyde largely depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, leading to the formation of different products. In biological systems, its mechanism of action would involve interactions with cellular components, potentially affecting biochemical pathways and molecular targets .
相似化合物的比较
Triphenylene-2,3,6,7,10,11-hexaone: A compound with multiple carbonyl groups, showing similar reactivity but different electronic properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Another multi-carbonyl compound with unique electrochemical performance.
Uniqueness: Triphenylene-2,3-dicarbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring precise molecular architecture and reactivity.
属性
CAS 编号 |
110328-04-6 |
|---|---|
分子式 |
C20H12O2 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
triphenylene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |
InChI 键 |
XUCLWVXEZIXZHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


